4-O-Methylhonokiol
Overview
Description
Mechanism of Action
Target of Action
4-O-Methylhonokiol (MH) is a natural neolignan found in the Magnolia species . It primarily targets the CB2 receptor , a G protein-coupled receptor in the endocannabinoid system . It also inhibits the activity of cyclooxygenase-2 (COX-2) , an enzyme involved in inflammation and pain .
Mode of Action
MH acts as a ligand for the CB2 receptor , showing inverse agonism and partial agonism via different pathways, including cAMP and Ca2+ . This interaction can lead to potential synergistic effects at CB receptors . Additionally, MH inhibits the oxygenation of the major endocannabinoid 2-AG via COX-2 in a substrate-selective manner .
Biochemical Pathways
MH influences several biochemical pathways. It has been shown to suppress the PI3K/Akt signaling pathway , thereby reducing the survival of certain cells . It also influences the Wnt signaling pathway , which is associated with spinal and cardiac ventricle deformities . Furthermore, MH can induce the release of neurotrophic factors through ERK activation .
Pharmacokinetics
MH is absorbed at 0.85 hours and has a short half-life of 0.35 hours when administered orally at a dose of 0.6 mg/kg in rabbits . A more recent study in rats further investigated the pharmacokinetics and metabolism of MH .
Result of Action
MH has several pharmacological effects, leading to its exploration as a potential therapy for various conditions. It has been shown to have anti-inflammatory, anti-angiogenic, anticancer, antioxidant, and neurotherapeutic effects . It also promotes neurite outgrowth in rat embryonic neuronal cells .
Action Environment
The differential sensitivity of MH in embryos was found to be developmental stage-specific . Certain molecules can serve as promising markers at the transcriptional and phenotypical levels, responding to absorption of MH in the developing embryo . .
Biochemical Analysis
Biochemical Properties
4-O-Methylhonokiol is a CB2 receptor ligand, showing inverse agonism and partial agonism via different pathways (cAMP and Ca2+), which potently inhibits osteoclastogenesis . It has been shown to modulate cannabinoid CB2 receptors as an inverse agonist for cAMP production and an agonist for intracellular [Ca2+] .
Cellular Effects
This compound has been shown to prevent lipopolysaccharide (LPS)-induced memory impairment in a dose-dependent manner . It also prevents the LPS-induced expression of inflammatory proteins; inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) as well as activation of astrocytes .
Molecular Mechanism
This compound suppresses the expression of iNOS and COX-2 as well as the production of reactive oxygen species, nitric oxide, prostaglandin E2, tumor necrosis factor-α, and interleukin-1β in the LPS-stimulated cultured astrocytes . It also inhibits transcriptional and DNA binding activity of NF-κB via inhibition of IκB degradation as well as p50 and p65 translocation into the nucleus of the brain and cultured astrocytes .
Temporal Effects in Laboratory Settings
The effects of this compound on neuronal and immune cells have been established . It is still unclear whether this compound can cause a change in the structure and function of the cardiovascular system .
Dosage Effects in Animal Models
In mouse models, this compound prevents LPS-induced memory loss and β-amyloid (1 to 42) accumulation . Moreover, this compound appears to efficiently attenuate the development of Alzheimer’s disease in Tg2576 transgenic mice .
Metabolic Pathways
It has been reported that this compound inhibits cAMP formation via CB2 receptors .
Transport and Distribution
It has been reported that this compound can readily pass the blood–brain barrier .
Subcellular Localization
It is known that the synthesis of transcription factors begins with specific transcription of mRNA from the genomic DNA . The protein products then migrate back into the nucleus to regulate downstream transcriptional activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-O-Methylhonokiol involves several steps. One method includes the substitution of bromine at the ortho position of 4-allylphenol to produce 4-alkyl-2-bromophenol. This intermediate is then subjected to further reactions to yield this compound .
Industrial Production Methods: Industrial production of this compound can be achieved through chemical synthesis methods. These methods often involve the use of supercritical carbon dioxide extraction to isolate bioactive neolignans from Magnolia species .
Chemical Reactions Analysis
Types of Reactions: 4-O-Methylhonokiol undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can modify the phenolic structure, potentially altering its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Electrophilic reagents like bromine and chlorine are used under controlled conditions to achieve desired substitutions.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with unique pharmacological properties .
Scientific Research Applications
4-O-Methylhonokiol has a wide range of scientific research applications:
Comparison with Similar Compounds
Properties
IUPAC Name |
2-(4-methoxy-3-prop-2-enylphenyl)-4-prop-2-enylphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O2/c1-4-6-14-8-10-18(20)17(12-14)15-9-11-19(21-3)16(13-15)7-5-2/h4-5,8-13,20H,1-2,6-7H2,3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQFHJKZVOALSPV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(C=CC(=C2)CC=C)O)CC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50218693 | |
Record name | 4-Methoxyhonokiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50218693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68592-15-4 | |
Record name | 4-Methoxyhonokiol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=68592-15-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Methoxyhonokiol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068592154 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | HONOKIOL MONO-METHYL ETHER | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=293101 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Methoxyhonokiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50218693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Methoxyhonokiol | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TUH6B83HJW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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